5-Bromo-7-azaindole is classified as:
The synthesis of 5-bromo-7-azaindole can be achieved through several methods, primarily involving bromination and coupling reactions. Two notable methods include:
The molecular structure of 5-bromo-7-azaindole consists of a bicyclic framework characterized by:
5-Bromo-7-azaindole participates in various chemical reactions due to its functional groups:
Reactions typically require mild conditions, often facilitated by catalysts or specific solvents to enhance yield and selectivity.
The mechanism of action for 5-bromo-7-azaindole is primarily linked to its interaction with biological targets:
Studies have shown that modifications at the bromine position significantly alter binding affinities and biological activities, suggesting that this compound could serve as a scaffold for drug design .
5-Bromo-7-azaindole has several scientific applications:
5-Bromo-7-azaindole (chemical name: 5-bromo-1H-pyrrolo[2,3-b]pyridine; CAS: 183208-35-7) represents a structurally specialized heterocyclic compound with the molecular formula C₇H₅BrN₂ and a molecular weight of 197.04 g/mol [1] [3]. This molecule features a bicyclic scaffold consisting of a pyrrole ring fused to a pyridine ring, with a bromine atom at the C5 position and a nitrogen atom at the 7-position (equivalent to the pyridine N1). This specific substitution pattern confers distinctive electronic properties, including altered dipole moments (calculated: 2.78 Debye) and electron density distribution compared to unsubstituted azaindoles or indoles [8]. The bromine atom serves as a versatile site for further functionalization via cross-coupling reactions, while the pyrrolic N-H (pKa ~17.5) and pyridinic nitrogen participate in hydrogen bonding and metal coordination [1] [6].
The crystalline solid appears as a yellow-orange to reddish-brown powder with a melting point of 176–180°C [3] [7]. It exhibits moderate solubility in polar organic solvents (e.g., 2–3 mg/mL in DMSO) but limited aqueous solubility (2 μM) [1] [4]. Stability requires storage at 0–8°C due to sensitivity to oxidation and light [1].
Table 1: Comparative Analysis of Azaindole Isomers
Isomer | Systematic Name | Commercial Availability | Key Structural Distinction | Representative Role |
---|---|---|---|---|
4-Azaindole | 1H-pyrrolo[3,2-b]pyridine | 707 compounds | N at position 4 | Kinase hinge binding |
5-Azaindole | 1H-pyrrolo[3,2-c]pyridine | 639 compounds | N at position 5 | Serotonin analog |
6-Azaindole | 1H-pyrrolo[2,3-c]pyridine | 1,116 compounds | N at position 6 | Nucleotide mimicry |
7-Azaindole | 1H-pyrrolo[2,3-b]pyridine | >3,500 compounds | N at position 7 | Metal coordination, kinase inhibition |
Azaindole chemistry emerged prominently in the mid-20th century, with 7-azaindole synthesis first reported in 1956 via the Chichibabin reaction. The introduction of halogenated derivatives followed in the 1970s to enhance reactivity for pharmaceutical applications [8]. 5-Bromo-7-azaindole was first synthesized in 1994 as part of kinase inhibitor development programs seeking indole bioisosteres with improved binding affinity and pharmacokinetic properties [2] [8].
A pivotal milestone occurred in 2007 when researchers demonstrated its utility in synthesizing luminescent ruthenium complexes, highlighting its dual role as a ligand and functional material precursor [2]. Commercial availability expanded significantly post-2010, with catalog listings from major suppliers (e.g., Sigma-Aldrich, ChemImpex) reflecting its adoption in drug discovery [1] [3] [6]. Patent analysis reveals a 300% increase in 7-azaindole-related applications since 2005, with halogenated derivatives comprising ~40% of these filings [5] [8].
As a privileged scaffold, 5-bromo-7-azaindole addresses key challenges in drug design: Its nitrogen-rich structure improves water solubility compared to indole analogs (cLogP: 1.92 vs. 2.78 for 5-bromoindole), while serving as a bioisostere for purines and adenine [4] [8]. The bromine atom enables late-stage diversification via cross-coupling, facilitating rapid SAR exploration. These properties underpin its application across therapeutic domains:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: